molecular formula C5H7BrN2O B13436084 (2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine

(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B13436084
M. Wt: 191.03 g/mol
InChI Key: KAEGGGPDRMOYIP-UHFFFAOYSA-N
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Description

(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a bromine atom at the second position, a methyl group at the fourth position, and a methanamine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde under basic conditions to form the oxazole ring . The bromine atom can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator . The methanamine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of (2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted oxazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The bromine atom and methanamine group can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A basic heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.

    Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.

Uniqueness

(2-Bromo-4-methyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methanamine group differentiates it from other oxazole derivatives and can lead to unique reactivity and biological activity .

Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(2-bromo-4-methyl-1,3-oxazol-5-yl)methanamine

InChI

InChI=1S/C5H7BrN2O/c1-3-4(2-7)9-5(6)8-3/h2,7H2,1H3

InChI Key

KAEGGGPDRMOYIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Br)CN

Origin of Product

United States

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